molecular formula C16H18ClNO3S B279014 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

Cat. No. B279014
M. Wt: 339.8 g/mol
InChI Key: NWUSWVQVPQQPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide, also known as CEES, is a chemical compound that has been widely studied for its potential applications in scientific research. CEES belongs to a class of compounds known as sulfur mustard analogs, which are structurally similar to the chemical warfare agent sulfur mustard. Despite its potential toxicity, CEES has been found to have a number of beneficial properties that make it a valuable tool for scientific research.

Scientific Research Applications

1. Molecular Conformation and Crystal Structure

Research on arylsulfonamide para-alkoxychalcones, closely related to 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide, reveals their molecular conformations and crystal structures. The inclusion of a -CH2- group impacts the conformation and crystal packing, leading to differences in molecular symmetry and interactions in the crystal structure (de Castro et al., 2013).

2. Antifungal Screening

A study on novel azetidin-2-ones, which includes derivatives of benzenesulfonamide, demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus. This highlights the potential application of 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide in antifungal drug development (Gupta & Halve, 2015).

3. Synthesis and Bioactivity in Medicinal Chemistry

Compounds similar to 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide have been synthesized for potential use in anticancer therapies. Their cytotoxic and carbonic anhydrase inhibitory effects have been investigated, showing promise in the development of novel anticancer agents (Gul et al., 2016).

4. Crystal Packing Features

The study of isostructural crystals of benzenesulfonamides, similar to 4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide, shows their adaptability in crystal packing. This research provides insight into the versatility of such compounds in various structural configurations (Gelbrich et al., 2012).

properties

Product Name

4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

4-chloro-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-3-12-5-7-13(8-6-12)18-22(19,20)14-9-10-15(17)16(11-14)21-4-2/h5-11,18H,3-4H2,1-2H3

InChI Key

NWUSWVQVPQQPCB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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